Product packaging for 1-Methylbicyclo[4.1.0]heptan-2-one(Cat. No.:CAS No. 14845-40-0)

1-Methylbicyclo[4.1.0]heptan-2-one

Cat. No.: B085031
CAS No.: 14845-40-0
M. Wt: 124.18 g/mol
InChI Key: ZSCULIADDRFIKK-UHFFFAOYSA-N
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Description

1-Methylbicyclo[4.1.0]heptan-2-one is a bicyclic ketone that incorporates a strained cyclopropane ring, making it a valuable mechanistic probe in advanced oxidation chemistry and synthetic organic research. Its primary research value lies in its sensitivity to reaction pathways, which helps distinguish between radical and cationic intermediates. A 2023 product and computational study in the Journal of the American Chemical Society demonstrated that this compound and its derivatives react with dioxiranes like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) . The study observed the formation of both unrearranged oxygenation products and rearranged products, providing unambiguous evidence for the involvement of cationic intermediates in these reactions . This represents a significant finding, as it marks the first examples of electron transfer (ET) pathways in dioxirane-mediated C(sp3)–H bond oxygenations . The unique reactivity stems from hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of adjacent C-H bonds, activating these bonds toward hydrogen atom transfer (HAT) . Consequently, this ketone is a crucial tool for studying C–H bond activation, calibrating reaction rates, and exploring new synthetic methodologies in the development of complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B085031 1-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCULIADDRFIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Pathways of 1 Methylbicyclo 4.1.0 Heptan 2 One

Rearrangement Reactions Involving the Bicyclic Core

The strained cyclopropane (B1198618) ring fused to the cyclohexanone (B45756) core makes the bicyclo[4.1.0]heptane system susceptible to various rearrangement reactions. These transformations often proceed through carbocationic intermediates, leading to the formation of new ring systems and functional group arrangements.

Mechanistic Aspects of the Beckmann Rearrangement on Bicyclo[4.1.0]heptan-2-one Derivatives

While specific studies on the Beckmann rearrangement of 1-methylbicyclo[4.1.0]heptan-2-one oxime are not extensively detailed in the reviewed literature, the mechanistic principles of this classic transformation allow for a reasoned projection of its expected pathway. The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. masterorganicchemistry.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

The key step of the rearrangement is the migration of the alkyl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. beilstein-journals.org For the oxime of this compound, two geometric isomers (E and Z) are possible, which would lead to two different lactam products.

Migration of the Quaternary Carbon (C1): If the hydroxyl group is anti to the C1-C7 bridgehead bond, the C1 carbon would migrate. This would result in the expansion of the six-membered ring to a seven-membered lactam, with the nitrogen atom inserted between the C1 and C2 carbons.

Migration of the Methylene (B1212753) Carbon (C3): Conversely, if the hydroxyl group is anti to the C2-C3 bond, the C3 methylene group would migrate, leading to a different regioisomeric lactam.

The reaction is a concerted process where the alkyl group migrates to the nitrogen as the leaving group departs, forming a nitrilium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by water, and after tautomerization, the final amide (in this case, a lactam) is formed. masterorganicchemistry.com The stereospecificity of the migration is a critical controlling factor in the outcome of the Beckmann rearrangement. beilstein-journals.org

Cyclopropylcarbinyl Rearrangements in Bicyclo[4.1.0]heptane Systems

The bicyclo[4.1.0]heptane system is a classic precursor for cyclopropylcarbinyl cations. These cations are notoriously unstable and readily undergo rapid rearrangement to relieve the strain of the three-membered ring. When a positive charge develops on a carbon atom adjacent to the cyclopropane ring (an α-carbon), a cyclopropylcarbinyl cation is formed.

This intermediate is often described as a nonclassical carbocation, with the positive charge delocalized over several carbons. acs.org It can rearrange through several pathways, most commonly leading to cyclobutyl or homoallylic systems. In the context of the bicyclo[4.1.0]heptane framework, the formation of a cationic intermediate at the C2 position can trigger a rearrangement. This is particularly relevant in reactions like dioxirane-mediated oxygenation, where cationic intermediates have been identified. acs.orgnih.gov The stabilization provided by the cyclopropyl (B3062369) group can influence the selectivity of reactions, as seen in the total synthesis of (+)-phorbol, which features a bicyclo[4.1.0]heptane structural motif. acs.orgsemanticscholar.org

Rearrangements during Dioxirane-Mediated Oxygenation of Bicyclic Hydrocarbons Bearing Cyclopropane Moieties

The oxygenation of 1-methylbicyclo[4.1.0]heptane using dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), provides clear evidence of rearrangements involving the bicyclic core. acs.org While this reaction can produce unrearranged alcohols and ketones from the oxidation of C–H bonds, it also yields significant amounts of rearranged products. acs.org

Specifically, the reaction of 1-methylbicyclo[4.1.0]heptane with ETFDO results in the formation of cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol. acs.org The formation of these rearranged ether products cannot be explained by a simple radical rebound mechanism. Instead, it points to the involvement of a more complex pathway involving cationic intermediates. acs.org The mechanism is believed to proceed via a one-electron oxidation of an initially formed carbon radical to a carbocation. This cationic intermediate can then undergo rearrangement before being trapped. semanticscholar.org The detection of these rearranged products was a seminal finding, providing the first unambiguous evidence for the operation of electron transfer (ET) pathways that lead to cationic intermediates in dioxirane-mediated C(sp³)–H bond oxygenations. acs.orgnih.gov

C(sp³)–H Bond Oxygenation

Dioxiranes are powerful reagents for the direct oxygenation of unactivated C(sp³)–H bonds. The reaction with substrates like 1-methylbicyclo[4.1.0]heptane reveals fascinating aspects of selectivity and the involvement of multiple reactive intermediates.

Site-Selectivity and Diastereoselectivity in Dioxirane-Mediated Oxygenation

The dioxirane-mediated oxygenation of bicyclo[4.1.0]heptane derivatives exhibits high levels of site-selectivity and diastereoselectivity. acs.org The cyclopropane ring plays a crucial electronic role in activating adjacent C–H bonds. This activation arises from hyperconjugation between the Walsh orbitals of the cyclopropane ring and the σ* orbital of an adjacent C–H bond. acs.orgnih.gov

In the case of 1-methylbicyclo[4.1.0]heptane, oxygenation with ETFDO occurs at the most activated C–H bonds at positions C2 and C5. acs.org Computational studies and experimental results show a preference for the oxidation of the C–H bonds that are cis to the cyclopropane ring. acs.org

A study on the oxygenation of 1-methylbicyclo[4.1.0]heptane (referred to as S3 in the study) by ETFDO provided the following product distribution, highlighting the competition between different sites. acs.orgsemanticscholar.org

Product TypeProduct(s)Combined Yield (%)Mechanism Indicated
Unrearranged (C2-Oxygenation)Alcohol (P3-OH2) + Ketone (P3-O2)33.4Radical Rebound
Unrearranged (C5-Oxygenation)Alcohol (P3-OH5) + Ketone (P3-O5)32.6Radical Rebound
Rearrangedcis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol (P3-1)13.0Cationic Intermediate & Rearrangement

Data sourced from studies on the oxygenation of 1-methylbicyclo[4.1.0]heptane by ETFDO. acs.orgsemanticscholar.org

Computational analysis of the activation free energies (ΔΔG‡) further clarifies the site-selectivity, showing the following order of reactivity for hydrogen atom transfer (HAT): cis C5–H > cis C2–H > trans C2–H > trans C5–H. acs.org This confirms the strong activating effect of the cyclopropane ring on the cis C–H bonds.

Role of Radical and Cationic Intermediates, including Electron Transfer Pathways, in Oxygenation

The product distribution from the dioxirane-mediated oxygenation of 1-methylbicyclo[4.1.0]heptane strongly indicates the involvement of both radical and cationic intermediates. acs.orgnih.gov The reaction is initiated by a hydrogen atom transfer (HAT) from a C–H bond to the dioxirane, generating a carbon radical. semanticscholar.org This radical can then follow one of two main pathways:

Radical Rebound: The carbon radical can recombine with the oxygen-centered radical derived from the dioxirane. This pathway leads to the formation of unrearranged alcohol products, which may be further oxidized to ketones. This is the source of the products from C2- and C5-oxygenation.

Electron Transfer (ET): The carbon radical can undergo a subsequent one-electron oxidation to form a carbocationic intermediate. semanticscholar.org This ET step is triggered by specific stabilizing hyperconjugative interactions between the incipient carbon radical and the C–C bonding orbitals of the cyclopropane ring. nih.govnih.gov The resulting cation is then susceptible to rearrangement before being trapped by a nucleophile (like water or an alcohol group) to give the final rearranged products, such as the observed 3-methyl-8-oxabicyclo[5.1.0]octan-3-ols. acs.org

The detection of these rearranged products provided definitive proof of ET pathways operating in these reactions, demonstrating that the mechanism is more complex than a simple radical rebound. acs.orgnih.gov The involvement of cationic intermediates is a critical feature of the reactivity of bicyclic hydrocarbons that contain cyclopropane moieties. nih.gov

Cycloaddition Reactions (e.g., Intramolecular Formal [4+2] Cycloaddition involving 3-ethoxycyclobutanones)

A significant pathway to synthesize bicyclo[4.1.0]heptan-2-one derivatives involves the intramolecular formal [4+2] cycloaddition of substituted 3-ethoxycyclobutanones. This reaction provides an effective method for constructing the bicyclic ring system.

Research has demonstrated that the treatment of 2-allyl-3-ethoxy-2-methylcyclobutanone with a Lewis acid, such as ethylaluminium dichloride, can induce an intramolecular cycloaddition. rsc.orgrsc.org This process leads to the formation of a 1-allyl-4-ethoxy-1-methylbicyclo[4.1.0]heptan-2-one derivative. The reaction proceeds through a zwitterionic intermediate, generated by the Lewis acid-catalyzed ring-opening of the cyclobutanone. The pendant allyl group then undergoes an intramolecular insertion into the enolate system, resulting in the formation of the fused six-membered ring and the cyclopropane moiety.

The reaction conditions and outcomes for a closely related substrate are detailed in the table below:

Table 1: Intramolecular Formal [4+2] Cycloaddition of 2-allyl-2-substituted-3-ethoxycyclobutanone

Precursor Lewis Acid Solvent Temperature (°C) Product Yield (%)
2-allyl-3-ethoxy-2-methylcyclobutanone EtAlCl₂ CH₂Cl₂ -78 to -40 4-ethoxy-1-methyl-1-(prop-2-en-1-yl)bicyclo[4.1.0]heptan-2-one 83

Data sourced from studies on related 2-allyl-3-ethoxycyclobutanones.

This cycloaddition methodology highlights a powerful strategy for the stereoselective construction of complex bicyclic systems, where the substitution pattern on the resulting bicyclo[4.1.0]heptan-2-one can be controlled by the choice of the starting cyclobutanone.

Nucleophilic and Electrophilic Transformations at the Ketone Carbonyl

The ketone carbonyl group in this compound is a primary site for a range of nucleophilic and electrophilic transformations, allowing for the synthesis of a variety of derivatives. smolecule.com

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Reduction to Alcohols: A common transformation is the reduction of the ketone to the corresponding alcohol, 1-methylbicyclo[4.1.0]heptan-2-ol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Spectroscopic data for the resulting alcohol confirms its formation. rsc.org

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the carbonyl carbon. This reaction, followed by an aqueous workup, results in the formation of tertiary alcohols where the bicyclo[4.1.0]heptane framework is retained. The stereochemical outcome of the addition can be influenced by the steric hindrance imposed by the bicyclic system. For instance, the reaction of bicyclo[4.1.0]heptan-2-one with a Grignard reagent, followed by intramolecular cyclization, has been used to synthesize bicyclo[4.1.0]heptan-2-ols. researchgate.netthieme-connect.comthieme-connect.com

Wittig Reaction: The Wittig reaction, which converts ketones to alkenes, represents another potential nucleophilic transformation. While documented for various bicyclic ketones, its success with this compound would depend on the specific ylide and reaction conditions, as steric hindrance can sometimes impede the reaction.

Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction, using a sulfur ylide, offers a method for the cyclopropanation of the carbonyl group to form an oxaspirocycle, or for the formation of epoxides from α,β-unsaturated ketone precursors. This provides a route to further functionalize the bicyclic system.

Electrophilic Transformations: While the carbonyl carbon itself is electrophilic, reactions can be designed to proceed through enol or enolate intermediates, which then react with electrophiles.

α-Functionalization: In the presence of a suitable base, this compound can be deprotonated at the α-position to the carbonyl group to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the α-carbon. For example, condensation with dimethyl carbonate can yield a β-keto ester, which can be further transformed.

Baeyer-Villiger Oxidation: The ketone can undergo Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone (a cyclic ester). The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. The oxidation of a bicyclo[3.1.0]hexan-3-one derivative to a dioxabicyclo[4.1.0]heptan-4-one illustrates this type of transformation within a similar bicyclic system.

The reactivity of the ketone in this compound provides a versatile handle for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Table 2: Summary of Nucleophilic and Electrophilic Transformations

Reaction Type Reagent(s) Product Type
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Grignard Addition R-MgX, then H₂O Tertiary Alcohol
Organolithium Addition R-Li, then H₂O Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Corey-Chaykovsky (CH₃)₂S(O)CH₂⁻ Epoxide/Cyclopropane
α-Alkylation Base, then R-X α-Substituted Ketone
Baeyer-Villiger Oxidation m-CPBA Lactone

This table provides a general overview of potential reactions based on the known reactivity of bicyclo[4.1.0]heptan-2-ones.

Stereochemistry and Conformational Analysis of 1 Methylbicyclo 4.1.0 Heptan 2 One

Methodologies for Stereochemical Assignment

The definitive assignment of stereochemistry in derivatives of 1-methylbicyclo[4.1.0]heptan-2-one relies on a combination of spectroscopic and crystallographic techniques. Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are instrumental in determining the relative stereochemistry of substituents. For instance, the stereochemistry of (±)-(1R,4R)-4-Ethoxy-1-methylbicyclo[4.1.0]heptan-2-one was determined by the similarity in its 1H NMR spectra to a related cis-isomer. rsc.org In more complex cases, chemical derivatization followed by X-ray crystallography provides unambiguous proof of absolute stereochemistry. rsc.org For example, the absolute configuration of a derivative of 9f was confirmed by reducing it with sodium borohydride (B1222165) and then reacting it with 3,5-dinitrobenzoyl chloride to form a crystalline derivative suitable for X-ray analysis. rsc.org

Diastereomeric Control and Selectivity in Synthetic and Reaction Pathways

The rigid bicyclic framework of this compound and its derivatives allows for a high degree of stereocontrol in synthetic transformations. The fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings creates a conformationally restricted system that can be exploited to control the stereochemical outcome of reactions.

The oxidation of bicyclo[n.1.0]alkanes, including the 1-methylbicyclo[4.1.0]heptane system, with dioxiranes demonstrates notable diastereoselectivity. nih.govacs.org In these reactions, hydroxylation often occurs selectively at the C2–H bond that is cis to the cyclopropane ring. acs.org This selectivity is attributed to hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbital of the C2–H bond, which activates this specific bond towards hydrogen atom transfer. nih.govacs.org

Furthermore, the oxidation of 1-methylbicyclo[4.1.0]heptane can lead to rearranged products, providing clear evidence for the involvement of cationic intermediates in the reaction pathway. nih.govacs.org This observation highlights the dual radical and cationic pathways that can operate in the C(sp³)–H bond oxygenation of such bicyclic systems. nih.govresearchgate.net The formation of these rearranged products is influenced by stabilizing hyperconjugative interactions between the developing carbon radical and the cyclopropane C–C bonds. nih.govresearchgate.net

Spectroscopic Techniques for Stereochemical and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O) for Configurational and Conformational Analysis

NMR spectroscopy is a cornerstone in the structural and stereochemical analysis of this compound and its derivatives.

¹H NMR spectroscopy provides crucial information about the proton environment. For example, in the ¹H NMR spectrum of (±)-(1R,4R)-4-Ethoxy-1-methylbicyclo[4.1.0]heptan-2-one (trans-4c), distinct signals are observed for the methyl and methylene (B1212753) protons, with their chemical shifts and coupling constants offering insights into their spatial arrangement. rsc.org

¹³C NMR spectroscopy is equally vital for characterizing the carbon framework. cdnsciencepub.com The chemical shifts of the carbonyl carbon (C2) and the cyclopropyl (B3062369) carbons (C1, C6, C7) are particularly diagnostic. cdnsciencepub.com For instance, in a series of bicyclic ketones, the carbonyl carbon shieldings were found to be influenced by bond eclipsing interactions, a factor dependent on the molecule's conformation. cdnsciencepub.com Studies on various bicyclo[4.1.0]heptanones have shown that methyl substitution leads to predictable trends in ¹³C chemical shifts, which can be used for stereochemical assignments, particularly through the analysis of γ-effects. cdnsciencepub.com

¹⁷O NMR spectroscopy , although less common, can provide direct information about the electronic environment of the carbonyl oxygen. rsc.org In studies of related bicyclic ketones, ¹⁷O NMR has been used in conjunction with ¹H and ¹³C NMR to differentiate between isomers and elucidate stereochemical details. rsc.org

The following table summarizes representative NMR data for a derivative of this compound.

Nucleus Chemical Shift (δ) / ppm Coupling Constant (J) / Hz Assignment
¹H1.20Me
3.59-3.65mH4
2.51ddd, J = 1.7, 4.4, 15.1H3eq
2.29dd, J = 9.3, 15.4H3ax
¹³C209.5C=O
75.7C4
43.1C3
29.9C1
29.5C6
24.8C7
24.0C5
19.3Me

Data for (±)-(1R,4R)-4-Ethoxy-1-methylbicyclo[4.1.0]heptan-2-one (trans-4c) rsc.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of crystalline derivatives of this compound. rsc.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation in the solid state.

For instance, the stereochemistry of a derivative of 9f was unequivocally established through X-ray crystallographic analysis of its 3,5-dinitrobenzoyl derivative. rsc.org Similarly, the crystal structures of dichlorocarbene (B158193) adducts of related bicyclo[4.1.0]heptan-2-ones have been determined, revealing the cis relationship between the two cyclopropane rings and providing precise geometric parameters. researchgate.net

The following table presents crystallographic data for a derivative of a related bicyclo[4.1.0]heptan-2-one system.

Parameter Value
Crystal SystemMonoclinic
Space GroupP121/a1
a (Å)10.286(3)
b (Å)16.713(4)
c (Å)11.099(3)
β (°)112.789(2)
Volume (ų)1759.0(7)

Data for a related C23H26O2 compound rsc.org

Conformational Preferences and Dynamics, including application of Molecular Mechanics (MM) calculations

The conformational landscape of this compound is governed by the interplay of ring strain in the cyclopropane moiety and the conformational flexibility of the six-membered ring. The cis-fused bicyclo[4.1.0]heptane system is generally more stable than its trans isomer due to reduced strain. quora.com The cyclohexane ring in these systems typically adopts a flattened-chair or a boat-like conformation to accommodate the fused cyclopropane.

Molecular mechanics (MM) calculations are a powerful tool for investigating the conformational preferences and dynamics of these molecules. rsc.org These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. acs.org For example, quantum mechanical calculations on the parent bicyclo[4.1.0]hept-1,6-ene revealed a very low energy barrier (around 1 kcal/mol) for flexing along the fused double bond. acs.org

In the case of substituted bicyclo[4.1.0]heptanones, MM calculations, in conjunction with experimental data like ³J(H,H) coupling constants from NMR, are crucial for elucidating the final structure. rsc.org Computational studies have also been employed to understand the site-selectivities and diastereoselectivities in reactions by calculating the activation free energies for different reaction pathways. These theoretical investigations have highlighted the role of hyperconjugative interactions in activating specific C-H bonds for reaction. acs.org

Computational and Theoretical Investigations of 1 Methylbicyclo 4.1.0 Heptan 2 One Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the mechanisms and selectivity of reactions involving 1-Methylbicyclo[4.1.0]heptan-2-one. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying ground-state reactions of complex organic molecules.

Researchers have successfully used DFT calculations to model reaction pathways and predict outcomes for the bicyclo[4.1.0]heptane framework. For instance, in studies on the C(sp³)–H bond oxygenation of the related compound 1-methylbicyclo[4.1.0]heptane by dioxiranes, DFT calculations were able to reproduce and explain the experimentally observed site-selectivities and diastereoselectivities. nih.govacs.org The calculations involved determining the activation free energies (ΔΔG‡) for various hydrogen atom transfer (HAT) pathways. This approach allows for a detailed understanding of why certain C-H bonds are more reactive than others.

In the case of 1-methylbicyclo[4.1.0]heptane, oxidation leads to products from oxygenation at the C2–H and C5–H bonds, but also rearranged products. nih.govacs.orgresearchgate.netsemanticscholar.org DFT computations were crucial in demonstrating that the formation of these rearranged products points to the involvement of cationic intermediates, revealing the operation of electron transfer (ET) pathways alongside the expected HAT mechanisms. nih.gov

Furthermore, DFT methods like the B3LYP functional have been employed to study the complex ring-opening reactions of radicals derived from the bicyclo[4.1.0]heptane skeleton. These studies computationally analyze competing reaction pathways, such as ring-expansion versus non-expansion routes, and calculate the associated rate constants, which show good agreement with experimental results. Such calculations are vital for predicting the kinetic and thermodynamic favorability of different reaction outcomes.

Table 1: Applications of DFT in Studying Bicyclo[4.1.0]heptane Systems
ApplicationComputational MethodKey FindingsReference
C-H Bond OxygenationDFTParalleled experimental site-selectivity and diastereoselectivity by calculating activation free energies (ΔΔG‡). nih.gov
Reaction MechanismDFTProvided evidence for the involvement of cationic intermediates and electron transfer (ET) pathways. nih.gov
Radical Ring-OpeningB3LYPCalculated rate constants for competing ring-expansion and non-expansion pathways, confirming kinetic and thermodynamic preferences.

Elucidation of Electronic Structure and Orbital Interactions, such as Hyperconjugation in Cyclopropane (B1198618) Moieties

The unique reactivity of the this compound scaffold is deeply rooted in its electronic structure, particularly the orbital interactions involving the fused cyclopropane ring. Computational studies are essential for elucidating these subtle electronic effects. nih.govresearchgate.net

A key feature is the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the orbitals of adjacent bonds. nih.govresearchgate.net The C-C bonds within the cyclopropane ring possess a high degree of p-character, which allows them to interact with neighboring σ-bonds. Computational analyses have shown that the σ* antibonding orbitals of specific C-H bonds, such as the cis C2-H bond in the bicyclo[n.1.0]alkane series, can effectively interact with the Walsh orbitals of the fused cyclopropane. nih.govresearchgate.netsemanticscholar.org This interaction lowers the energy of the system, weakens the C-H bond, and thus activates it towards reactions like hydrogen atom transfer (HAT). nih.govresearchgate.net

This hyperconjugative activation explains the observed selectivity in reactions. For example, in the oxidation of bicyclo[4.1.0]heptan-2-ol, the trans isomer, which has a cis C2-H bond that benefits from this hyperconjugative activation, is significantly more reactive than the cis isomer, where such activation is absent. nih.govacs.org DFT calculations have successfully modeled this reactivity difference. nih.gov

Furthermore, computational studies have revealed that stabilizing hyperconjugative interactions between an incipient carbon radical and the cyclopropane C-C bonding orbitals can trigger electron transfer (ET) to form cationic intermediates, leading to rearranged products. nih.govresearchgate.net This insight, derived from computational analysis of the electronic structure, was critical to fully understanding the reaction mechanism. nih.gov

Transition State Characterization and Energy Barrier Calculations for Key Transformations

A cornerstone of computational reaction analysis is the characterization of transition states (TS) and the calculation of the associated energy barriers. This information is fundamental to understanding reaction rates and selectivity. For transformations involving this compound and related structures, DFT calculations are the primary tool for locating transition state geometries and computing their energies.

In the study of C-H bond oxygenation of bicyclo[4.1.0]heptane, researchers calculated the activation free energies (ΔΔG‡) to compare the feasibility of hydrogen abstraction from different positions on the ring. acs.org By comparing the energy barriers for HAT from the cis C₂–H bond versus the trans C₂–H bond, they could computationally predict and confirm the observed selectivity. The excellent agreement between calculated energy differences and experimental findings validates the accuracy of the computational models. nih.govacs.org

Similarly, for the ring-opening of the 1-bicyclo[4.1.0]-heptanylmethyl radical, calculations determined the energy barriers for two competing pathways. The results showed that the ring-expansion pathway is favored both kinetically (lower energy barrier) and thermodynamically (more stable product) over the non-expansion route.

Table 2: Calculated Rate Constants and Energy Barriers for Related Bicyclic Systems
System/ReactionPathwayCalculated ValueSignificanceReference
C-H Oxygenation of Bicyclo[4.1.0]heptaneActivation Free Energy (ΔΔG‡) for trans C₂–H1.8 kcal mol⁻¹ (vs. cis C₂–H)Explains higher reactivity of the cis C-H bond.
Ring Opening of 1-Bicyclo[4.1.0]-heptanylmethyl RadicalExpansion Pathway Rate Constant1.22 x 10⁸ s⁻¹Kinetically favored pathway.
Non-expansion Pathway Rate Constant1.14 x 10⁷ s⁻¹Kinetically disfavored pathway.

The detection of rearranged products in the oxidation of 1-methylbicyclo[4.1.0]heptane provided clear evidence for cationic intermediates. nih.govsemanticscholar.org Computational studies support this by showing that specific stabilizing hyperconjugative interactions in the transition state can lower the energy barrier for electron transfer, making this pathway competitive. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Insights

The three-dimensional shape and flexibility of this compound are critical to its reactivity. Molecular modeling and dynamics simulations provide detailed insights into its conformational preferences and structural dynamics.

The fusion of a cyclopropane ring onto a six-membered ring creates a conformationally restricted system. This rigidity can be exploited in synthesis to control stereochemistry. The fused cyclopropane ring can act as a "conformational lock," reducing the number of available low-energy conformations and pre-organizing the molecule into a shape that might enhance its recognition by an enzyme or reagent.

Synthesis and Chemical Transformations of Advanced Derivatives of 1 Methylbicyclo 4.1.0 Heptan 2 One

Derivatives with Modified Cyclopropane (B1198618) Rings (e.g., Dihalogenocyclopropane Derivatives)

Modification of the cyclopropane ring within the 1-methylbicyclo[4.1.0]heptan-2-one scaffold introduces significant changes in reactivity and stereochemistry. The introduction of dihalogenocyclopropane moieties is a key transformation in this regard. These derivatives are typically synthesized through the addition of dihalocarbenes to the corresponding cyclohexene (B86901) precursors.

The reaction of 1-methylcyclohexene with a source of dichlorocarbene (B158193), often generated from chloroform (B151607) and a strong base, or through the thermal decomposition of sodium trichloroacetate, yields 7,7-dichloro-1-methylbicyclo[4.1.0]heptan-2-one. Similarly, bromoform (B151600) can be used to generate dibromocarbene for the synthesis of 7,7-dibromo-1-methylbicyclo[4.1.0]heptan-2-one.

These dihalogenated derivatives are valuable intermediates. The presence of the halogen atoms activates the cyclopropane ring for further transformations, including ring-opening reactions and reductions. For instance, reduction of the dichloro derivative with sodium in liquid ammonia (B1221849) can lead to the corresponding monochlorinated or fully reduced cyclopropane. The stereochemical outcome of these reactions is often influenced by the steric bulk of the methyl group at the bridgehead position.

Functionalization of the Cycloheptanone Ring (e.g., Ethoxy-substituted Bicyclo[4.1.0]heptan-2-ones)

Functionalization of the seven-membered ring of this compound opens avenues to a diverse range of derivatives with tailored properties. One notable example is the introduction of an ethoxy group, leading to ethoxy-substituted bicyclo[4.1.0]heptan-2-ones.

A common strategy for this functionalization involves the reaction of a precursor that can undergo nucleophilic attack. For example, the solvolysis of specifically labeled cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane isotopologues in trifluoroethanol has been studied. scholaris.ca This reaction proceeds through a non-classical bicyclobutenium ion intermediate, which is then trapped by the solvent to yield 2-(2,2,2-trifluoroethoxy)bicyclo[4.1.0]heptane as a mixture of cis and trans diastereomers. scholaris.ca While this example uses trifluoroethanol, similar principles can be applied with ethanol (B145695) to generate ethoxy-substituted derivatives. The reaction demonstrates that the initially formed cation can be trapped by the alcohol to give the corresponding ether. scholaris.ca

Another approach involves the oxygenation of the bicyclo[4.1.0]heptane ring system. Studies on the oxidation of bicyclo[4.1.0]heptan-2-ols have shown that these compounds can be converted to the corresponding ketones. acs.org The reactivity of these alcohols is dependent on their stereochemistry. acs.org

The introduction of an ethoxy group can significantly influence the electronic properties and subsequent reactivity of the molecule, making these derivatives useful for further synthetic elaborations.

Incorporating the Bicyclo[4.1.0]heptane Scaffold into Complex Molecular Architectures (e.g., Carba-Cyclophellitol Analogues)

The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane scaffold makes it an attractive building block for the synthesis of complex molecular architectures, including analogues of biologically active natural products. A prominent example is the synthesis of carba-cyclophellitol analogues. Cyclophellitol (B163102) is a potent inhibitor of β-glucosidases, and its carbocyclic analogues are of significant interest for their potential therapeutic applications. researchgate.net

The synthesis of these complex molecules often starts from a functionalized bicyclo[4.1.0]heptane derivative. For instance, a synthetic approach towards carba-cyclophellitols can begin with a suitably substituted bicyclo[4.1.0]heptane which is then elaborated through a series of stereocontrolled reactions. researchgate.net A key step in one reported synthesis involves an intramolecular Rh-carbenoid cyclopropanation to construct the bicyclo[4.1.0]heptane core in the desired configuration. unimi.it

Another strategy involves the use of enantiomerically pure bicyclo[4.1.0]heptane alcohol as a starting material. nih.govacs.org This precursor can be converted into a pivotal azide (B81097) intermediate, which then serves as a foundation for the construction of the desired complex functionalities, such as those found in nucleoside analogues. nih.govacs.orgresearchgate.net These synthetic routes often involve key steps like diastereoselective allylic oxidation and hydroboration to install the necessary stereocenters. nih.govacs.orgresearchgate.net

The resulting carba-cyclophellitol analogues, which replace the epoxide oxygen of cyclophellitol with a carbon atom, represent a novel class of carbohydrate mimetics. researchgate.net

Synthesis of Analogues with Varied Substitutions and Ring Sizes

The versatility of the bicyclo[4.1.0]heptane system allows for the synthesis of a wide range of analogues with different substituents and even modified ring sizes. These variations are crucial for structure-activity relationship studies in medicinal chemistry and for exploring novel reactivity patterns.

The synthesis of analogues with varied substitutions on the bicyclo[4.1.0]heptane framework has been explored to develop antagonists for the melanin-concentrating hormone receptor R1 (MCHR1). nih.govresearchgate.net By incorporating polar heteroaryl groups into the structure, new analogues were designed and synthesized that retained MCHR1 activity with reduced off-target effects. nih.gov

Furthermore, the core bicyclo[4.1.0]heptane structure can be altered to create related bicyclic systems. For example, photochemical reactions of bicyclo[2.2.2]oct-5-en-2-ones can lead to the formation of bicyclo[4.1.0]hept-2-enes through decarbonylation. rsc.org Additionally, ruthenium-catalyzed rearrangements of ene-cyclopropenes provide access to bicyclo[4.1.0]heptanes among other bicyclic products. acs.org

The oxygenation of 1-methylbicyclo[4.1.0]heptane has been shown to yield a variety of products, including those resulting from oxygenation at different positions on the cycloheptane (B1346806) ring and rearranged products. acs.orgsemanticscholar.org This highlights the complex reactivity of the parent scaffold and the potential to generate a diverse library of substituted analogues.

Perspectives and Future Directions in 1 Methylbicyclo 4.1.0 Heptan 2 One Research

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of the bicyclo[4.1.0]heptane core is fundamental to accessing compounds like 1-methylbicyclo[4.1.0]heptan-2-one. Current strategies often rely on cyclopropanation reactions, which can be categorized as either intermolecular or intramolecular. While effective, there is a continuous drive to develop more efficient and selective methods.

Future synthetic efforts are likely to focus on:

Catalytic Enantioselective Methods: Developing catalytic desymmetrization strategies for meso-bicyclo[4.1.0]heptane precursors is a promising avenue for the enantioselective synthesis of chiral derivatives. thieme-connect.com This would provide a more direct route to enantiomerically pure compounds, which are crucial in medicinal chemistry.

Atom-Economical Reactions: Exploring and optimizing reactions that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. For the synthesis of this compound and its analogues, this could involve the development of novel cascade reactions that form multiple bonds in a single step.

Palladium-Catalyzed Cyclizations: The use of palladium catalysis for the intramolecular coupling and cyclization of appropriately substituted precursors has shown promise for the synthesis of bicyclo[4.1.0]heptene systems. acs.org Further investigation into the substrate scope and optimization of these reactions could lead to more efficient syntheses of the target compound and its derivatives.

A comparison of potential synthetic strategies is outlined below:

Synthetic Strategy Description Potential Advantages Areas for Development
Simmons-Smith Cyclopropanation A classic method for forming cyclopropane (B1198618) rings from alkenes using a carbenoid reagent.Well-established and reliable.Often requires stoichiometric reagents, leading to lower atom economy.
Transition-Metal-Free Oxidative Cyclopropanation Utilizes radical pathways to construct the bicyclic system, avoiding the need for metal catalysts. Avoids metal contamination in the final product.May require specific substrates and careful control of reaction conditions.
Rhodium-Catalyzed Intramolecular Cyclopropanation Employs rhodium catalysts to facilitate the formation of the cyclopropane ring from a tethered diazo compound. High efficiency and selectivity can be achieved.Requires the synthesis of specialized starting materials.
Base-Mediated Sequential Annulation A method for constructing bicyclo[4.1.0]heptenes from conjugated dienes and sulfur ylides. researchgate.netOffers good yields and high stereoselectivity. researchgate.netMay have limitations in substrate scope.

Discovery of New Catalytic Systems for Chemoselective Transformations

The reactivity of this compound is dominated by the interplay between the ketone functionality and the strained cyclopropane ring. Future research will likely focus on discovering new catalytic systems that can selectively manipulate these functional groups.

Key areas of exploration include:

Ring-Opening Catalysis: Developing catalysts that can selectively open the cyclopropane ring to generate functionalized cyclohexanone (B45756) or cyclopentane (B165970) derivatives would be highly valuable. This could involve the use of transition metals or organocatalysts to control the regioselectivity and stereoselectivity of the ring-opening process.

Chemoselective Reductions and Oxidations: While standard reagents can reduce the ketone to an alcohol, there is a need for catalytic systems that can achieve this with high chemoselectivity in the presence of other functional groups. Similarly, catalytic methods for the selective oxidation of the bicyclic core, such as Baeyer-Villiger oxidation, could provide access to novel lactone structures.

C-H Functionalization: Direct functionalization of the C-H bonds of the bicyclo[4.1.0]heptane framework is a highly attractive strategy for introducing complexity. Recent studies have shown that dioxiranes can oxygenate C(sp3)–H bonds in related systems, and future work could focus on developing catalytic versions of these reactions. researchgate.netacs.org

In-depth Mechanistic Studies of Complex Rearrangements and Functionalizations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. The inherent strain of the cyclopropane ring can lead to complex rearrangements, and computational and experimental studies will be key to unraveling these pathways.

Future mechanistic investigations should address:

Radical vs. Cationic Pathways: In oxidation reactions, such as those with dioxiranes, both radical and cationic intermediates have been proposed. researchgate.netacs.org Detailed studies using a combination of product analysis, isotopic labeling, and computational modeling will be necessary to distinguish between these pathways and understand the factors that control them.

Conformational Analysis: The conformational rigidity of the bicyclo[4.1.0]heptane system plays a significant role in its reactivity. X-ray crystallography and advanced NMR techniques can provide valuable insights into the ground-state and transition-state geometries of these molecules, helping to explain the observed stereochemical outcomes of reactions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping the potential energy surfaces of reactions involving bicyclo[4.1.0]heptan-2-one derivatives. researchgate.netacs.org These studies can help to predict the feasibility of different reaction pathways, identify key intermediates and transition states, and explain the origins of selectivity.

Exploration of Structure-Reactivity Relationships within the Bicyclo[4.1.0]heptan-2-one Class for Chemical Applications

The chemical reactivity of bicyclo[4.1.0]heptan-2-one derivatives is highly dependent on the nature and position of substituents on the bicyclic framework. A systematic exploration of these structure-reactivity relationships will be essential for expanding the applications of this class of compounds.

Future research in this area will likely involve:

Substituent Effects: A systematic study of how different substituents at various positions on the bicyclo[4.1.0]heptan-2-one skeleton influence the reactivity of the ketone and the cyclopropane ring. This could involve kinetic studies, product distribution analysis, and computational modeling to quantify the electronic and steric effects of the substituents.

Synthesis of Analogues: The synthesis of a diverse library of this compound analogues with different substitution patterns will be crucial for exploring structure-reactivity relationships. researchgate.netbohrium.com These analogues can then be used to probe the effects of substituents on various chemical transformations.

Correlation with Biological Activity: For derivatives that show promise in biological applications, such as agrochemicals or pharmaceuticals, understanding the relationship between their structure and activity is paramount. researchgate.netresearchgate.net This will involve correlating the chemical and physical properties of the compounds with their biological effects, which can guide the design of more potent and selective agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methylbicyclo[4.1.0]heptan-2-one and its derivatives?

  • Methodology : Catalytic olefin isomerization has been employed for related bicyclic ketones, such as 5-benzylbicyclo[4.1.0]heptan-2-one, using transition-metal catalysts (e.g., Rh or Ru). Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like overirradiated alcohols . For stereochemical control, chiral auxiliaries or asymmetric catalysis should be explored, as demonstrated in epoxide synthesis for structurally similar compounds .

Q. How can spectral data (e.g., MS, IR) be interpreted to confirm the identity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : The molecular ion peak for the parent compound (C₈H₁₂O) appears at m/z 123. Fragmentation patterns (e.g., loss of methyl groups) can distinguish it from isomers . For derivatives, compare calculated (m/z calcd) and observed MS data to validate structures .
  • Infrared (IR) Spectroscopy : Key absorption bands include C=O stretching (~1700 cm⁻¹) and epoxide ring vibrations (1255 cm⁻¹ symmetric, 913 cm⁻¹ asymmetric) in related oxabicyclo compounds .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodology : While direct toxicity data are limited, structural surrogates like camphor suggest handling under fume hoods with PPE (gloves, goggles). Monitor for irritation (eyes, respiratory tract) and adhere to ACGIH guidelines for similar ketones (e.g., TLV-TWA: 2 ppm) .

Advanced Research Questions

Q. How do photochemical reaction conditions influence the product distribution of this compound?

  • Methodology : Photoisomerization and photoreduction studies reveal a triplet-state intermediate. Use triplet quenchers (e.g., oxygen) to suppress photoreduction, or sensitizers (e.g., benzene) to enhance reaction rates. For example, irradiation at 130°C in acetic acid yields rearranged alcohols (e.g., 3-methylcyclohexanol), with product ratios dependent on solvent polarity and catalyst (e.g., HClO₄) .

Q. How can contradictions in reported reaction outcomes (e.g., acid-catalyzed rearrangements) be resolved?

  • Methodology : Discrepancies arise from stereoelectronic effects and substituent positioning. For example, 6-methyl substitution alters ring strain, favoring specific pathways. Replicate experiments under standardized conditions (e.g., 1M HClO₄ in acetic acid at 25°C) and use HPLC or GC-MS to quantify products. Cross-reference with Table V in acid-catalyzed rearrangement studies .

Q. What computational models are suitable for predicting the stability of bicyclic ketone intermediates?

  • Methodology : Density Functional Theory (DFT) can model α-hydroxycyclopropylcarbinyl radical intermediates. Compare calculated activation energies for hydrogen abstraction vs. radical recombination pathways. Validate against experimental data (e.g., racemization rates in optically active alcohols) .

Q. How can heterocyclic derivatives of this compound be synthesized for biological activity screening?

  • Methodology : Employ ring-opening metathesis or nucleophilic additions. For example, azabicyclic compounds (e.g., 1-azabicyclo[4.1.0]heptan-2-one) are synthesized via allylindanation and N-acylation, followed by regioselective ring opening with carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.